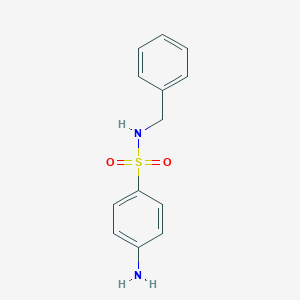

4-amino-N-benzylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-benzylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKXBELKPQXYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046110 | |

| Record name | Benzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-54-2, 104-22-3 | |

| Record name | 4-Amino-N-(phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1709-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-benzylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino N Benzylbenzenesulfonamide and Its Analogues

General Synthetic Routes to N-Benzylbenzenesulfonamide Derivatives

The construction of the N-benzylbenzenesulfonamide scaffold is fundamental to obtaining the target compound and its analogues. These routes are characterized by their efficiency and adaptability to a range of substrates.

A prevalent and reliable method for synthesizing N-benzylbenzenesulfonamide derivatives involves a two-step sequence. nsf.govresearchgate.net This approach offers precise control over each transformation, facilitating purification and characterization of intermediates. The most common pathway begins with the reaction of a substituted benzenesulfonyl chloride with a primary amine, followed by a subsequent modification.

For the synthesis of 4-amino-N-benzylbenzenesulfonamide, a typical two-step process involves:

Sulfonamide Formation : The initial step is the reaction of 4-nitrobenzenesulfonyl chloride with benzylamine (B48309). In this reaction, the nucleophilic nitrogen atom of benzylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of 4-nitro-N-benzylbenzenesulfonamide and hydrochloric acid. A base is typically added to neutralize the acid byproduct.

Nitro Group Reduction : The intermediate, 4-nitro-N-benzylbenzenesulfonamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the primary amine (-NH₂), yielding the final product, this compound. rsc.org This reduction is a critical step and can be accomplished using various reagents. prepchem.comcommonorganicchemistry.com

An alternative two-step route involves the initial preparation of a primary sulfonamide, such as 4-methylbenzenesulfonamide from 4-methylbenzenesulfonyl chloride and an amine, followed by benzylation of the sulfonamide nitrogen to afford the N-benzyl derivative. nsf.govresearchgate.net

To enhance efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for sulfonamide derivatives. These methods combine multiple reaction steps into a single operation without isolating intermediates.

One such strategy involves the oxidative chlorination of thiols to generate sulfonyl chlorides in situ. These reactive intermediates are immediately treated with an amine present in the same reaction vessel to produce the desired sulfonamide. researchgate.net For instance, a substituted thiophenol could be oxidized and chlorinated, and the resulting sulfonyl chloride could then react with benzylamine in the same pot.

Another innovative one-pot approach allows for the synthesis of sulfonamides directly from unactivated carboxylic acids and amines. acs.org This method leverages copper ligand-to-metal charge transfer to convert an aromatic acid into a sulfonyl chloride, which is then aminated in the same vessel to form the sulfonamide. acs.org This process avoids the need for pre-functionalized starting materials, offering a more direct route to the final product. acs.org

The principles of green chemistry are increasingly being applied to sulfonamide synthesis to minimize environmental impact. rsc.org Key strategies focus on the use of safer solvents, reduction of waste, and improvement of energy efficiency. mdpi.com

A significant advancement is the use of water as a reaction solvent, which is a departure from traditional methods that rely on volatile organic solvents. rsc.orgmdpi.com Environmentally benign syntheses of sulfonamides have been successfully demonstrated in aqueous media, often under dynamic pH control. rsc.org These methods can utilize equimolar amounts of the amine and sulfonyl chloride, eliminating the need for organic bases that often complicate product isolation and contribute to waste. rsc.org The workup procedure is frequently simplified to a mere filtration after acidification of the reaction mixture, yielding products of high purity without requiring further chromatographic purification. rsc.org

Key Reaction Mechanisms in this compound Synthesis

The synthesis of this compound relies on fundamental organic reactions. Understanding the mechanisms of these key steps—sulfonamide bond formation and amine introduction—is crucial for optimizing reaction conditions and yields.

The formation of the sulfonamide linkage is a classic example of a nucleophilic substitution reaction at a sulfur center. youtube.com The mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon.

The key steps are:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine (e.g., benzylamine) acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

Formation of a Tetrahedral Intermediate : This attack leads to the formation of a transient, high-energy tetrahedral intermediate where the sulfur atom is bonded to the incoming nitrogen, the aryl group, two oxygen atoms, and the chlorine atom.

Elimination of the Leaving Group : The intermediate collapses, and the chloride ion, being a good leaving group, is expelled. The S-N bond is now formed.

Deprotonation : A proton is lost from the nitrogen atom, typically neutralized by a base present in the reaction mixture (such as pyridine (B92270) or excess amine), to yield the stable, neutral sulfonamide product. youtube.com

This reaction is highly efficient and is the most common method for constructing the S-N bond in sulfonamide synthesis. thieme-connect.comnih.gov

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines like this compound. nih.gov This reduction can be achieved through several methods, each with its own set of conditions and compatibilities with other functional groups. acs.org

Common methods include:

Catalytic Hydrogenation : This is often the method of choice, employing hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). commonorganicchemistry.com It is a clean and efficient method, but the catalyst can also reduce other functional groups.

Metal-Acid Systems : The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium is a classical and widely used method. commonorganicchemistry.com For example, reduced iron powder in the presence of hydrochloric or acetic acid is effective for converting 4-nitrobenzenesulfonamide (B188996) to 4-aminobenzenesulfonamide. prepchem.com These methods are valued for their chemoselectivity, often leaving other reducible groups intact. commonorganicchemistry.com

Other Reducing Agents : Hydrazine, activated by a suitable catalyst, can also be used for nitro group reductions. google.com

Table 1: Comparison of Common Methods for Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd/C | H₂ gas, Palladium on Carbon catalyst, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction (byproduct is water), catalyst can be recycled. commonorganicchemistry.com | Can reduce other functional groups (e.g., alkenes, alkynes, benzyl (B1604629) groups); requires specialized hydrogenation equipment. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Iron powder, acidic aqueous solution (e.g., HCl, acetic acid) or with ammonium (B1175870) chloride. prepchem.com | Inexpensive, mild, often chemoselective for the nitro group. commonorganicchemistry.com | Requires stoichiometric amounts of metal, can lead to large amounts of iron sludge waste, requiring careful workup. prepchem.com |

| SnCl₂·2H₂O | Tin(II) chloride dihydrate, solvent (e.g., ethanol, ethyl acetate), often with acid. | Mild conditions, good functional group tolerance. commonorganicchemistry.com | Tin salts are toxic and require careful disposal; stoichiometric amounts are needed. |

| Zn/Acid | Zinc dust, acidic solution (e.g., acetic acid, HCl). | Mild method, good for substrates with other reducible groups. commonorganicchemistry.com | Can be less efficient than other methods, generates metal waste. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminobenzenesulfonamide |

| 4-methylbenzenesulfonamide |

| 4-methylbenzenesulfonyl chloride |

| 4-nitro-N-benzylbenzenesulfonamide |

| 4-nitrobenzenesulfonamide |

| 4-nitrobenzenesulfonyl chloride |

| Acetic acid |

| Ammonium chloride |

| Benzylamine |

| Carbon |

| Hydrochloric acid |

| Hydrogen |

| Hydrazine |

| Iron |

| Palladium |

| Pyridine |

| Tin(II) chloride |

Condensation Reactions in Benzenesulfonamide (B165840) Derivatization

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are a key method for derivatizing benzenesulfonamides. libretexts.org These reactions are often acid-catalyzed and can be used to build more complex molecular architectures from simpler sulfonamide precursors. For example, the condensation of substituted sulfonamides with glyoxal (B1671930) has been explored to synthesize new oxaazaisowurtzitane derivatives and other polyheterocyclic caged systems. nih.govmdpi.com

The basicity of the amido group in the sulfonamide molecule can influence the outcome of these condensations. An increased basicity has been found to facilitate the incorporation of aza groups into the resulting caged structure. nih.govmdpi.com While benzenesulfonamide itself may react in one way, a derivative with a more basic group, like 4-dimethylaminobenzenesulfonamide, can lead to different products, such as an oxaazaisowurtzitane derivative with three aza groups. mdpi.com These reactions highlight how the choice of sulfonamide precursor and reaction conditions can direct the synthesis towards complex and diverse molecular frameworks.

| Reactants | Reaction Type | Key Feature | Resulting Structure |

| Substituted Sulfonamides + Glyoxal | Acid-catalyzed Condensation | Basicity of sulfonamide's amido group influences product | Oxaazaisowurtzitane derivatives and other polyheterocyclic systems nih.govmdpi.com |

| 4-Aminobenzoic acid + p-Toluenesulfonyl chloride | Condensation in water with pH control | Efficient separation of product | N-(4-carboxyphenyl)-4-methylbenzenesulfonamide ijarsct.co.in |

Cyclization Reactions for the Synthesis of Related Heterocyclic Compounds

Cyclization reactions involving sulfonamides are a powerful tool for creating a wide range of nitrogen-containing heterocyclic compounds, which are significant structural motifs in many biologically active molecules. benthamscience.comnih.gov Intramolecular cyclization of sulfonamides containing reactive groups, such as allyl groups, provides a direct route to heterocycles like aziridines, pyrrolidines, and piperazines. benthamscience.com

The course of these reactions is often dependent on factors like the substrate, solvent, and the presence of an oxidant. benthamscience.com Another approach involves radical cyclizations. For instance, tin hydride-mediated radical cyclizations of ene sulfonamides can produce stable bicyclic and tricyclic imines in good yields. nih.gov This process involves the initial radical cyclization to form an α-sulfonamidoyl radical, which then undergoes elimination of a sulfonyl radical to form the imine. nih.gov These methods provide versatile pathways to complex heterocyclic structures starting from linear sulfonamide precursors.

| Precursor Type | Reaction | Resulting Heterocycles |

| Allyl Sulfonamides | Intramolecular Cyclization | Aziridines, Pyrrolidines, Piperazines benthamscience.com |

| Ene Sulfonamides | Radical Cyclization | Fused and Spirocyclic Imines nih.gov |

| N-(2-Iodophenylsulfonyl)tetrahydroisoquinolines | Radical Translocation | 3,4-Dihydroquinolines nih.gov |

Precursors and Intermediate Compounds in Synthetic Pathways

The synthesis of this compound relies on key precursors and intermediates that allow for the stepwise construction of the final molecule.

Utilization of 4-Nitrobenzenesulfonyl Chloride and Amine Starting Materials

A common and effective strategy for synthesizing 4-aminobenzenesulfonamides begins with 4-nitrobenzenesulfonyl chloride. guidechem.com This reagent readily reacts with primary or secondary amines in a nucleophilic substitution reaction to form a stable sulfonamide bond. This initial step yields a 4-nitrobenzenesulfonamide intermediate. The strong electron-withdrawing nature of the p-nitrophenylsulfonyl (nosyl) group is a key feature of this intermediate. guidechem.com

The synthesis of the target 4-amino compounds is then achieved by the chemical reduction of the nitro group to an amino group. This two-step process—sulfonylation followed by reduction—is a foundational pathway in the synthesis of many sulfonamide-based compounds. cbijournal.com 4-Nitrobenzenesulfonyl chloride itself is typically produced by the chlorination of 4,4'-dinitrodiphenyl disulfide. chemicalbook.com

Role of 4-Aminobenzene-1-sulfonamide in Derivative Synthesis

4-Aminobenzene-1-sulfonamide, also known as sulfanilamide (B372717), is a crucial starting material for the synthesis of a vast array of N-substituted sulfonamide derivatives. nih.govgoogle.com It serves as a versatile scaffold where the sulfonamide nitrogen can be functionalized through reactions like N-alkylation or N-arylation. For the synthesis of this compound, sulfanilamide can be directly reacted with a benzylation reagent. patsnap.com This approach directly introduces the benzyl group onto the sulfonamide nitrogen, providing a more direct route to the final product compared to the nitro-intermediate pathway.

Application of Benzylation Reagents in N-Alkylation

The introduction of the benzyl group onto the sulfonamide nitrogen (N-alkylation) is a critical step in the synthesis of this compound. patsnap.com This can be achieved using various benzylation reagents and catalytic systems.

A two-step process often involves first treating a sulfonyl chloride (like 4-methylbenzenesulfonyl chloride) with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.govbohrium.com Benzyl halides, such as benzyl bromide, are common reagents for this nucleophilic substitution reaction. nsf.gov

More recently, methods utilizing benzyl alcohols as "green" alkylating agents have been developed. These reactions often employ transition metal catalysts, such as those based on iron, manganese, or copper, through a "borrowing hydrogen" mechanism. ionike.comacs.orgionike.comresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an imine, and subsequent reduction to the N-alkylated product, with water being the only byproduct. ionike.com

| Catalyst System | Benzylating Agent | Mechanism | Reference |

| FeCl2/K2CO3 | Benzylic Alcohols | Borrowing Hydrogen | ionike.comresearchgate.net |

| Mn(I) PNP pincer complex | Benzylic Alcohols | Borrowing Hydrogen | acs.org |

| Copper Acetate (B1210297)/K2CO3 | Benzylic Alcohols | Borrowing Hydrogen | ionike.com |

Strategies for Derivatization and Structural Diversity Enhancement

To enhance structural diversity and explore structure-activity relationships, the core this compound structure can be further modified. Derivatization strategies can target several positions on the molecule.

One common approach involves reactions at the 4-amino group. This primary amine can undergo a wide range of chemical transformations, including acylation, alkylation, or conversion into other functional groups, allowing for the introduction of various substituents. google.com

Another strategy is to use precursors with substituted aromatic rings. For example, starting with differently substituted anilines or benzyl alcohols allows for the incorporation of functional groups on either of the phenyl rings. acs.org Furthermore, the sulfonamide moiety itself can be a point of derivatization. For instance, coupling sulfonamide-containing molecules with other scaffolds, such as 1,3,5-triazine (B166579), and then performing nucleophilic substitutions on the triazine ring with various nucleophiles (including amino acids) is a method to create large libraries of diverse compounds. nih.gov These strategies are essential for medicinal chemistry efforts to optimize the biological activity of lead compounds.

Substitutions at the N-Position of the Sulfonamide Moiety

Modifications at the sulfonamide nitrogen are a primary strategy for creating analogues of this compound. These substitutions are typically achieved through various N-alkylation techniques.

A conventional two-step approach involves the initial reaction of a sulfonyl chloride with a primary amine to form the sulfonamide, which is then subjected to alkylation. nsf.gov For instance, N-benzyl-4-methylbenzenesulfonamides are prepared by treating 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov The benzylation of the weakly nucleophilic sulfonamide nitrogen is proposed to proceed through an SN1-like mechanism, where the use of benzyl bromide generates a stable benzylic carbocation that readily reacts with the sulfonamide. nsf.gov

More contemporary and efficient methods utilize catalytic systems to achieve direct N-alkylation. A notable example is the use of a metal-ligand bifunctional ruthenium catalyst, [(p-Cymene)Ru(2,2′-bpyO)(H2O)], which facilitates the selective N-alkylation of aminobenzenesulfonamides with various alcohols. figshare.comacs.orgacs.org This "hydrogen borrowing" methodology is environmentally benign, as it generates only water as a byproduct. ionike.com Similar catalytic N-alkylation of sulfonamides has also been achieved using manganese and copper-based systems. ionike.comacs.org These reactions are efficient and tolerate a range of functional groups. acs.orgacs.org

Table 1: Synthetic Methodologies for N-Position Substitution

| Method | Reagents/Catalyst | Description |

| Two-Step Benzylation | 1. Primary amine, Base2. Benzyl bromide, NaOH | A classic method involving initial sulfonamide formation followed by benzylation via a proposed SN1-like mechanism. nsf.gov |

| Ruthenium-Catalyzed N-Alkylation | Alcohols, [(p-Cymene)Ru(2,2′-bpyO)(H2O)], Cs2CO3 | A modern, highly efficient catalytic method for direct N-alkylation of aminobenzenesulfonamides with alcohols. figshare.comacs.orgacs.org |

| Copper-Catalyzed N-Alkylation | Alcohols, Copper acetate/K2CO3 | An efficient N-alkylation of sulfonamides with alcohols via a hydrogen borrowing mechanism. ionike.com |

| Manganese-Catalyzed N-Alkylation | Alcohols, Mn(I) PNP pincer catalyst, K2CO3 | A versatile catalytic system for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides using alcohols. acs.org |

Modifications of the Aromatic Benzenesulfonamide Ring System

Altering the substitution pattern on the benzenesulfonamide ring is another key synthetic avenue. A common and versatile strategy involves using a precursor with a nitro group at the 4-position, which can be reduced to the essential 4-amino group at a later stage of the synthesis. prepchem.com This allows for a variety of chemical transformations to be performed on the molecule without interference from the reactive amino group. The reduction of the nitro group is often accomplished using reagents like reduced iron in the presence of an acid. prepchem.com

The 4-amino group itself is a versatile handle for further modification. It can be converted into a diazonium salt, which then serves as a precursor for synthesizing 4-substituted diazobenzenesulfonamides. nih.gov This reaction allows for the introduction of various cyclic and aliphatic amines onto the aromatic ring via an azo linkage. nih.gov For example, the reaction of a diazonium salt with salicylaldehyde (B1680747) can yield an azo-coupled product, which can be further modified. tsijournals.com Another common reaction is the formation of Schiff bases (imines) through the condensation of the 4-amino group with various aldehydes. impactfactor.org

Table 2: Methodologies for Aromatic Ring Modification

| Reaction Type | Reagents | Description | Starting Material |

| Nitro Group Reduction | Reduced Iron, HCl | A foundational step to unmask the 4-amino group from a more stable 4-nitro precursor after other modifications have been made. prepchem.com | 4-Nitrobenzenesulfonamide |

| Diazotization/Azo Coupling | 1. NaNO2, HCl2. Cyclic/aliphatic amines | Conversion of the 4-amino group to a diazonium salt, followed by coupling with amines to form diazobenzenesulfonamides. nih.gov | 4-Aminobenzenesulfonamide |

| Schiff Base Formation | Aromatic Aldehydes, Ethanol | Condensation reaction between the 4-amino group and an aldehyde to form an imine linkage. impactfactor.org | 4-Aminobenzenesulfonamide |

| Chloroacetamidation | Chloroacetyl chloride | The anilino group is reacted to form a chloroacetamide, which can then undergo nucleophilic substitution with various amines. nih.gov | 4-Aminobenzenesulfonamide |

Integration of Diverse Heterocyclic Moieties into the Molecular Architecture

Incorporating heterocyclic rings into the this compound framework can be achieved by attaching them at various positions, leading to a wide range of structurally diverse analogues.

One direct method involves the reaction of 4-aminobenzenesulfonamide with heterocyclic precursors. For instance, novel sulfonyl-carboximidamides featuring pyridine, pyrimidine, or pyrazine (B50134) rings have been synthesized by refluxing 4-aminobenzenesulfonamide with heterocyclic methyl carbimidates. nih.gov Similarly, reacting the 4-amino group with chloroacetyl chloride produces an intermediate that can be coupled with heterocyclic amines like substituted pyridines. nih.gov

Another powerful strategy involves building the heterocyclic ring onto the benzenesulfonamide scaffold through cyclization reactions. A prominent example begins with the reaction of 4-aminobenzenesulfonamide with acrylic acid to form an N-aryl-β-alanine derivative. nih.gov This intermediate can then undergo facile cyclization with urea (B33335) or potassium thiocyanate (B1210189) in an acidic medium to yield hexahydropyrimidine (B1621009) derivatives, such as 4-(2,4-dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide. nih.gov

Furthermore, the 4-amino group can be converted to an azide (B81097), which serves as a key intermediate for cycloaddition reactions. For example, an azide derivative can react with acetylacetone (B45752) in the presence of sodium ethoxide to form a 1,2,3-triazole ring attached to the phenyl group. tsijournals.com This approach provides a pathway to triazole-containing benzenesulfonamide analogues. tsijournals.com

Table 3: Methodologies for Integrating Heterocyclic Moieties

| Point of Attachment | Heterocycle | Synthetic Method | Reagents |

| 4-Amino Position | Pyridine, Pyrimidine, Pyrazine | Condensation | Heterocyclic methyl carbimidates, Diglyme |

| 4-Amino Position | 1,2,3-Triazole | Diazotization, Azidation, Cycloaddition | 1. NaNO2, HCl2. NaN33. Acetylacetone, NaOEt |

| 4-Amino Position | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | Enaminone intermediate, 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile |

| Side Chain (from 4-Amino) | Dihydropyrimidinedione | Cyclization | 1. Acrylic acid2. Urea, Acetic Acid |

| Side Chain (from 4-Amino) | 1,3,4-Thiadiazole | Hydrazinolysis, Cyclization | 1. Methanol, Reflux2. Hydrazine3. Thiosemicarbazide, H2SO4 |

| Side Chain (from 4-Amino) | 1H-Pyrazole | Cyclization from Hydrazide | 2,4-pentanedione, Propan-2-ol, HCl |

Preclinical Pharmacological Investigations and Biological Activities

Overview of Reported Biological Activities

Derivatives of 4-aminobenzenesulfonamide have been the subject of extensive research, revealing a wide spectrum of biological activities. These investigations have primarily focused on their potential as therapeutic agents, exploring their interactions with various biological targets. The structural versatility of the benzenesulfonamide (B165840) scaffold allows for modifications that lead to a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibiting effects.

The 4-aminobenzenesulfonamide framework is a cornerstone in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit a range of activities against various microbial strains. In-silico studies, including QSAR screening and molecular docking, have been employed to predict and understand the antimicrobial potential of newly synthesized 4-aminobenzenesulfonamide derivatives. These computational methods suggest that the antimicrobial activity may be linked to the binding of these compounds to specific molecular targets within microorganisms, such as the Pseudomonas aeruginosa exotoxin A researchgate.net.

The synthesis of novel series of these compounds is a continuing area of research. For instance, new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity, with some showing significant antibacterial and antifungal properties researchgate.net. Similarly, other studies have focused on creating heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides, although in one such study, the tested compounds did not exhibit notable antibacterial or antifungal activity nih.gov. The development of a brominated thiazolyl benzenesulfonamide (BTB) derivative, when complexed with a cell-penetrating peptide, demonstrated bactericidal activity through the disruption of the bacterial cell membrane irins.org. Another novel sulfonamide derivative, 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide, has also been identified for its potential antibacterial activity nih.gov.

Table 1: Summary of Antimicrobial Research on 4-Aminobenzenesulfonamide Derivatives

| Derivative Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Substituted 4-aminobenzenesulfonamides | In-silico docking and QSAR studies | Good binding properties with Pseudomonas aeruginosa exotoxin A suggested as a potential molecular target. | researchgate.net |

| 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamides | Synthesis and in-vitro evaluation | Some derivatives showed significant antibacterial and antifungal activity. | researchgate.net |

| Heterocyclic 4-aminophenylsulfonyl-carboximidamides | Synthesis and antimicrobial screening | The tested compounds showed no significant antibacterial or antifungal activity. | nih.gov |

| Brominated thiazolyl benzenesulfonamide (BTB) | Complex with cell-penetrating peptide | The complex actively disrupts the bacterial cell membrane, leading to bactericidal effects. | irins.org |

| Flavone-containing sulfonamide | Synthesis and structural analysis | Identified as a new type of sulfonamide derivative with potential antibacterial activity. | nih.gov |

The anti-inflammatory potential of 4-aminobenzenesulfonamide derivatives has been explored through the design of multi-target agents. Inflammation is a complex process involving multiple pathways, and compounds that can inhibit several key targets are of significant interest nih.gov. Research has led to the synthesis of novel 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives that demonstrate inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrases (CAs), all of which are implicated in the inflammatory cascade nih.gov.

Further studies have evaluated the mechanism of anti-inflammatory action. Certain spirotriazolotriazine derivatives of benzenesulfonamide have shown potent anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema model mdpi.com. The mechanism for these compounds involves the suppression of pro-inflammatory mediators. Investigations into the paw tissue of treated animals revealed a reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) mdpi.com.

GPR55, an orphan G protein-coupled receptor, has emerged as a promising drug target for conditions such as cancer, inflammation, and metabolic diseases researchgate.net. The 4-aminobenzenesulfonamide scaffold is featured in synthetic GPR55 agonists. For example, the sulfonamide ML184 (3-[[4-(2,3-dimethylphenyl)-1piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide) was identified as a GPR55 agonist with a potency of 260 nM in β-arrestin recruitment assays researchgate.net. Although not a direct N-benzyl derivative, its structure highlights the utility of the benzenesulfonamide core in designing GPR55 ligands. The endogenous ligand for GPR55 has been identified as L-α-lysophosphatidylinositol (LPI) mdpi.com. The receptor has been found to interact with various cannabinoid ligands as well, though it shares low amino acid similarity with classical cannabinoid receptors CB1 and CB2 mdpi.com.

The primary sulfonamide group is a well-established zinc-binding group, making benzenesulfonamides a widely investigated class of enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases (CAs) nih.gov. A wide array of aryl- and heteroarylsulfonamides have been synthesized and shown to exhibit various biological activities through enzyme inhibition nih.gov.

Research has demonstrated that derivatives of 4-aminobenzenesulfonamide can act as potent inhibitors of multiple human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, and the tumor-associated isozymes IX and XII mdpi.com. The inhibition potency of these compounds can reach the low nanomolar range for certain isoforms mdpi.com. For example, triazine-substituted aminobenzenesulfonamide conjugates have been shown to be strong inhibitors of hCA XII mdpi.com. Similarly, 4-substituted diazobenzenesulfonamides have been reported to possess nanomolar affinities towards the CA I isozyme nih.gov.

Beyond carbonic anhydrases, these derivatives have been evaluated against other enzymes. A series of substituted 4-amino-N-(diaminomethylene) benzenesulfonamides were synthesized and evaluated for their ability to inhibit acrosin, a serine protease. Several of these compounds displayed potent acrosin inhibitory activity, providing a new scaffold for the development of agents targeting this enzyme nih.gov.

Table 2: Enzyme Inhibition Profile of 4-Aminobenzenesulfonamide Derivatives

| Compound Class | Target Enzyme(s) | Potency/Key Findings | Reference |

|---|---|---|---|

| 4-Substituted diazobenzenesulfonamides | Carbonic Anhydrase (CA) I, II, VI, VII, XII, XIII | Showed nanomolar affinities, particularly towards the CA I isozyme. | nih.gov |

| Triazinyl-substituted aminobenzenesulfonamides | Human Carbonic Anhydrase (hCA) I, II, IV, IX, XII | Strongest inhibition observed for hCA XII, with Kis in the low nanomolar range (7.5–9.6 nM). | mdpi.com |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides | COX-2, 5-LOX, Carbonic Anhydrase (CA) | Designed as multi-target inhibitors for anti-inflammatory action. | nih.gov |

| Substituted 4-amino-N-(diaminomethylene) benzenesulfonamides | Acrosin | Most compounds showed potent in-vitro acrosin inhibitory activities. | nih.gov |

Elucidation of Molecular Targets and Mechanisms of Action

Understanding the specific molecular interactions and downstream signaling pathways is crucial for the rational design of new therapeutic agents based on the 4-amino-N-benzylbenzenesulfonamide structure.

GPR55 is a class A GPCR that couples to G proteins Gq and G12/13 mdpi.compatsnap.com. Activation of GPR55 by an agonist initiates several intracellular signaling cascades. The coupling to Gα12/13 primarily activates the RhoA/Rho kinase pathway, which is important for processes like cytoskeletal rearrangement patsnap.com. The receptor can also stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores mdpi.compatsnap.com.

Further downstream, GPR55 activation has been shown to stimulate the extracellular signal-regulated kinase (ERK1/2) mitogen-activated protein (MAP) kinase cascade mdpi.comnih.gov. The receptor's activation can also induce transcriptional regulators such as the nuclear factor of activated T cells (NFAT) nih.gov.

Molecular modeling and mutation studies have provided insights into the specific interactions between sulfonamide-based agonists and the GPR55 receptor. For the agonist ML184, docking studies predict that the sulfonamide oxygen forms a direct hydrogen bond with the amino acid residue K2.60 nih.gov. An additional hydrogen bond is formed between a sulfonamide oxygen and H(170) in an extracellular loop. The residue E3.29 was also identified as being crucial for agonist signaling, suggesting that K2.60 and E3.29 form a primary interaction site for agonists at GPR55 nih.gov. These findings provide a structural basis for the agonistic activity of sulfonamide compounds at the GPR55 receptor and can guide the design of new, more potent, and selective ligands.

Carbonic Anhydrase Isozyme Inhibition Mechanisms and Selectivity

Benzenesulfonamides, particularly those with a primary sulfonamide group, are well-established inhibitors of carbonic anhydrases (CAs). nih.gov CAs are zinc-containing metalloenzymes crucial for various physiological processes, and their inhibition has therapeutic applications. mdpi.com The primary sulfonamide moiety is key to the inhibitory mechanism, binding to the zinc ion within the enzyme's active site. mdpi.com

The design of isoform-selective CA inhibitors is a significant area of research, as many existing drugs inhibit multiple CA isozymes, leading to side effects. nih.govmdpi.com Research on this compound analogues has focused on achieving selectivity for specific isoforms among the 12 catalytically active human CAs. mdpi.com For instance, studies on different series of 4-amino-substituted benzenesulfonamides have shown varying affinities and selectivities for isozymes such as CA I, II, VI, VII, IX, XII, and XIII. nih.govnih.govmdpi.com Some derivatives exhibit better affinity for CA II, while others show nanomolar affinities towards the CA I isozyme. nih.gov The selectivity is influenced by the different substituents on the benzenesulfonamide scaffold, which can exploit unique features and amino acid residue differences in the active sites of various β-CA isoforms. mdpi.comnih.gov

Table 1: Selectivity of Benzenesulfonamide Derivatives Against Carbonic Anhydrase Isozymes

| Compound Type | Targeted Isozymes | Observed Selectivity |

| N-aryl-β-alanine derivatives | CA I, II, VI, VII, XII, XIII | Generally showed better affinity for CA II. nih.gov |

| 4-substituted diazobenzenesulfonamides | CA I, II, VI, VII, XII, XIII | Possessed nanomolar affinities towards CA I. nih.gov |

| 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides | hCA I, II, VII, XIII | Exhibited selectivity towards isozymes I, II, and XIII; some were potent inhibitors of hCA VII. nih.gov |

| Triazinyl-substituted amino(alkyl)-benzenesulfonamides | hCA I, II, IV, IX, XII | Strongest inhibition observed for hCA XII with low nanomolar inhibitory constants (Kis) for derivatives with non-polar amino acid side chains (7.5–9.6 nM). mdpi.com |

Ion Channel Modulation Research, with a focus on Calcium Channels

Research has identified sulfonamide analogues as modulators of voltage-gated calcium channels, which are promising therapeutic targets for alleviating neuropathic pain. nih.gov Specifically, investigations have focused on CaV2.2 (N-type) and CaV3.2 (T-type) channels. nih.gov To improve upon earlier compounds with stability issues, libraries of phenoxyaniline (B8288346) and isosteric sulfonamide analogues were developed. nih.gov These sulfonamide derivatives proved to be the most promising CaV2.2 inhibitors, demonstrating high potency and selectivity. nih.gov

Table 2: Inhibition of N-Type Calcium Channels by Sulfonamide Analogues

| Compound Class | Target Channel | Activity Noted |

| Phenoxyanilides | CaV2.2, CaV3.2 | Good selectivity for CaV2.2. nih.gov |

| Sulfonamide Analogues | CaV2.2, CaV3.2 | High potency and selectivity as CaV2.2 inhibitors. nih.gov |

In Vitro Pharmacological Evaluation Methodologies

Receptor Binding and Activation Assays (e.g., β-arrestin PathHunter Assay, Calcium Signaling Assays in Recombinant Cell Lines)

The functional activity of compounds at G-protein-coupled receptors (GPCRs) is frequently assessed using β-arrestin recruitment assays. The PathHunter assay is a prominent example that utilizes enzyme fragment complementation (EFC) of β-galactosidase. nih.govnih.gov In this system, the GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger enzyme fragment (enzyme acceptor). cosmobio.co.jpeurofinsdiscovery.com Receptor activation leads to β-arrestin recruitment, forcing the complementation of the enzyme fragments. cosmobio.co.jpeurofinsdiscovery.com This results in a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, providing a direct measure of receptor activation. eurofinsdiscovery.com This assay platform is universal and can be used for Gi-, Gs-, or Gq-coupled receptors. cosmobio.co.jp

To evaluate ion channel modulation, calcium signaling assays in recombinant cell lines are employed. For instance, the effects of compounds on CaV2.2 channels are assessed by recording whole-cell currents using patch-clamp electrophysiology methods in cell lines like HEK 293, which are engineered to express the specific channel subunits. nih.govresearchgate.net

Enzyme Inhibition Assays (e.g., Determination of Half-Maximal Inhibitory Concentration (IC50))

The potency of enzyme inhibitors is commonly quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a given enzyme's activity by 50%. mdpi.com This value is a standard metric in drug discovery and is determined through dose-response assays. nih.gov

Various specific assay formats are used depending on the target enzyme:

Carbonic Anhydrases: Inhibition is measured using stopped-flow CO2 hydrase assays. mdpi.com

Cholinesterases (AChE, BChE): The Ellman's test is a common method for assessing anti-acetylcholinesterase activity. mdpi.comnih.gov

General Enzyme Assays: NMR-based activity assays are also utilized, offering advantages such as the ability to resolve signals from the substrate, product, and test compound directly, which avoids interference issues common in spectrophotometric assays. nih.gov

Selectivity Profiling against Endocannabinoid and Other Related Biological Targets

Determining the selectivity of a compound is crucial for developing targeted therapies with fewer side effects. Selectivity profiling involves testing a compound against a panel of related biological targets. For inhibitors of the endocannabinoid system, this includes enzymes like FAAH. mdpi.comnih.gov The inhibitory activity of compounds against FAAH is characterized using specific screening assays to determine IC50 values. nih.gov

In the context of carbonic anhydrase inhibitors, achieving isoform selectivity is a primary goal. mdpi.com This is accomplished by determining the binding affinities of the compounds against a full panel of all 12 catalytically active human CA isozymes. mdpi.com Techniques such as the fluorescent thermal shift assay and isothermal titration calorimetry are used to establish a complete affinity and selectivity profile. nih.govmdpi.com

Preclinical Biological Model Systems for Activity Assessment

The evaluation of the biological activities of "this compound" in preclinical settings involves various model systems designed to elucidate its pharmacological effects at the organ, cellular, and microbial levels. These models are crucial for determining the potential therapeutic applications of the compound.

A comprehensive review of the scientific literature reveals a lack of published studies investigating the pharmacological effects of this compound using isolated organ models. Methodologies such as the Langendorff isolated perfused rat heart technique, a common ex vivo model for assessing cardiovascular effects of novel compounds, have not been documented in the context of this specific molecule nih.govscispace.comijbcp.com. Consequently, there are no available data on its direct impact on organ-level functions, such as cardiac contractility, heart rate, or coronary perfusion.

Cell-based assays provide a vital platform for screening and characterizing the biological activity of chemical compounds in a controlled environment nuvisan.com. While the broader class of sulfonamides has been extensively studied for various biological activities, specific data for this compound are limited.

Human Embryonic Kidney (HEK293) Cells: There is no specific information available from preclinical studies regarding the biological effects of this compound on Human Embryonic Kidney (HEK293) cells. This cell line is frequently used in biomedical research to study drug toxicity and cellular signaling pathways, but its application in the assessment of this particular compound has not been reported in the reviewed literature.

Cancer Cell Lines: Investigations into the anticancer properties of sulfonamide derivatives are numerous, with studies reporting activity against various cancer cell lines, including those for breast, colon, and lung cancer researchgate.netnih.govmdpi.com. However, specific research detailing the cytotoxic or antiproliferative effects of this compound on cancer cell lines is not available in the current body of scientific literature. Therefore, no data tables on its specific activity, such as GI50 or IC50 values against different cancer cell lines, can be provided.

Bacterial and Fungal Strains: The sulfonamide functional group is historically significant for its antimicrobial properties. Many derivatives have been synthesized and tested against a wide range of bacterial and fungal pathogens researchgate.netjetir.org. Despite this, specific studies detailing the in vitro antibacterial or antifungal activity of this compound against specific microbial strains are absent from the available literature. As a result, there are no research findings or data, such as Minimum Inhibitory Concentration (MIC) values, to report for this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Essential Structural Requirements for Biological Potency

The biological activity of 4-amino-N-benzylbenzenesulfonamide derivatives is fundamentally linked to the core structure comprising a primary sulfonamide group attached to a benzene (B151609) ring, which in turn is substituted with an amino group and an N-benzyl moiety. The primary sulfonamide group is a critical zinc-binding group in many enzymatic targets, such as carbonic anhydrases (CAs). Its ability to coordinate with the zinc ion in the active site of these enzymes is a primary determinant of inhibitory activity. mdpi.com

The benzene ring serves as a scaffold, and its substitution pattern is pivotal for activity and selectivity. Substituents at the para-position of the benzenesulfonamide (B165840), including halogens, acetamido, and various other moieties, have been associated with good CA-inhibitory properties. mdpi.com The 4-amino group, in particular, can be a key site for modifications to modulate the physicochemical properties of the molecule. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

Influence of N-Benzyl Substitution Patterns on Receptor Interaction and Activity

The following table summarizes the structure-activity relationship of substitutions on the benzyl (B1604629) ring of 4-((benzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors. nih.gov

| Compound | Benzyl Ring Substitution | IC50 (µM) for 12-LOX Inhibition |

| 19 | 2-OH, 3-Cl | 6.2 |

| 20 | 2-OH, 3-F | 19 |

| 21 | 2-OH, 3-Br | 13 |

| 22 | 2-OH, 4-Br | 2.2 |

| 23 | 2-OH, 3-CH3 | > 40 |

| 24 | 2-OH, 3-NH2 | > 40 |

| 25 | 2-OH, 3-NO2 | > 40 |

| 27 | 2-OH, 4-Cl | 6.3 |

| 28 | 2-OH, 4-OCH3 | 22 |

| 29-33 | 5-position analogues | > 40 |

| 34 | 2-OH, 6-OCH3 | Inactive |

Role of Substitutions on the Benzenesulfonamide Ring in Enzyme Inhibition

Substitutions on the benzenesulfonamide ring are instrumental in modulating the enzyme inhibitory activity of this compound analogues. These modifications can enhance binding affinity and selectivity by forming additional interactions with the hydrophobic and hydrophilic regions of the enzyme's active site. mdpi.com

In a study of benzenesulfonamides incorporating ureidoethylaminobenzyl tails as carbonic anhydrase inhibitors, various substitutions on the benzenesulfonamide ring influenced the inhibitory potency against different CA isoforms. For example, a 4-fluoro substituted derivative was the most potent inhibitor of hCA I, while a 2-hydroxy substituted derivative showed medium potency. nih.gov

The table below illustrates the effect of substitutions on the benzenesulfonamide ring on the inhibition of human carbonic anhydrase I (hCA I). nih.gov

| Derivative | Substitution on Benzenesulfonamide Ring | KI (nM) for hCA I Inhibition |

| 18 | 4-F | 24.6 |

| - | 4-Br | - |

| 24 | 2-OH | 138.4 |

| 16-17, 20-23, 25 | Various other substitutions | 526.9 - 1506 |

Effects of Heterocyclic Moiety Incorporation on Target Selectivity and Potency

The incorporation of heterocyclic moieties into the this compound scaffold is a widely used strategy to enhance target selectivity and potency. These heterocyclic extensions can interact with amino acid residues in distinct regions of the target's active site, leading to improved affinity and isoform selectivity. nih.gov

For instance, the synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides resulted in compounds with selectivity towards specific human carbonic anhydrase isozymes. nih.gov Similarly, the introduction of a 1,3,5-triazine (B166579) ring substituted with amino acids to 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives led to potent inhibitors of hCA XII, with inhibitory constants in the low nanomolar range for derivatives with non-polar amino acid side chains. nih.gov

The following data shows the inhibitory activity of some triazinyl-substituted benzenesulfonamide derivatives against hCA XII. nih.gov

| Derivative with Amino Acid | Linker | KI (nM) for hCA XII Inhibition |

| Trp | aminomethyl | 7.5 |

| Phe | aminomethyl | 9.6 |

Rational Design Principles for Novel Analogues

The "Tail" Strategy in Sulfonamide-Based Drug Design

A prominent rational design principle in the development of novel sulfonamide-based drugs, including analogues of this compound, is the "tail" strategy. nih.govnih.gov This approach involves attaching various chemical moieties (tails) to the core sulfonamide scaffold. These tails can be designed to interact with specific regions of the target enzyme, often outside the highly conserved active site, thereby conferring isoform selectivity. nih.gov

The nature of the tail, its orientation, and the linker connecting it to the sulfonamide head are all critical factors that influence the potency and selectivity of the resulting inhibitor. nih.gov For example, the development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives using a tail approach led to new carbonic anhydrase inhibitors with varying degrees of activity against different isoforms. Appending a second hydrophilic tail (a dual-tail approach) significantly enhanced the inhibitory activities towards certain isoforms. nih.gov This strategy underscores the importance of exploring the chemical space around the core benzenesulfonamide structure to optimize pharmacological properties.

Scaffold Hybridization and Combination Approaches in Lead Optimization

Scaffold hybridization is a powerful strategy in lead optimization that involves chemically combining two or more distinct pharmacophoric scaffolds into a single molecular entity. This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or to develop agents with dual or multiple modes of action. For the this compound core, researchers have explored various hybridization techniques to enhance its therapeutic potential across different biological targets.

One prominent area of application for these hybrids is in the inhibition of carbonic anhydrases (CAs). nih.govmdpi.com Research has demonstrated that conjugating the 4-aminobenzenesulfonamide scaffold with 1,3,5-triazine moieties substituted with amino acids can yield potent inhibitors of several human carbonic anhydrase (hCA) isoforms. mdpi.com The nature of the amino acid side chain plays a critical role in the inhibitory activity. For instance, derivatives featuring non-polar side chains (Alanine, Tyrosine, Tryptophan) generally exhibit enhanced inhibitory activity against hCA XII compared to those with polar side chains (Serine, Threonine, Asparagine, Glutamine). mdpi.com Specifically, compounds incorporating Tryptophan were found to be strong inhibitors of the physiologically significant hCA II isoform. mdpi.com

| Compound Linker | Amino Acid Moiety | hCA I (Ki nM) | hCA II (Ki nM) | hCA IX (Ki nM) | hCA XII (Ki nM) |

|---|---|---|---|---|---|

| 4-aminobenzenesulfonamide | Alanine | >10000 | 156.4 | 95.3 | 8.6 |

| 4-aminobenzenesulfonamide | Tyrosine | 104.5 | 8.7 | 59.4 | 9.4 |

| 4-aminobenzenesulfonamide | Tryptophan | 9.1 | 1.0 | 45.0 | 7.5 |

| 4-aminomethylbenzenesulfonamide | Tryptophan | 8.7 | 6.0 | 52.1 | 8.1 |

| 4-aminoethylbenzenesulfonamide | Tryptophan | 9.8 | 3.2 | 48.9 | 8.5 |

Further exploration in CA inhibition involved the design of 4-substituted diazobenzenesulfonamides. These compounds were found to be significantly more potent CA inhibitors than related N-aryl-β-alanine derivatives, showing particular efficacy against the CA I isozyme with nanomolar affinities. nih.gov The hybridization of the benzenesulfonamide scaffold with a diazobenzene moiety linked to various cyclic amines (like pyrrolidine, piperidine, and morpholine) proved to be a successful strategy for achieving high binding affinity. nih.gov

| Compound | Substituent | CA I (Kd nM) | CA II (Kd nM) | CA XIII (Kd nM) |

|---|---|---|---|---|

| Diazobenzenesulfonamide-pyrrolidine | Pyrrolidine | 10 | 1200 | 150 |

| Diazobenzenesulfonamide-piperidine | Piperidine | 6 | 1800 | 160 |

| Diazobenzenesulfonamide-morpholine | Morpholine | 11 | 1500 | 350 |

| Diazobenzenesulfonamide-dimethylamine | Dimethylamine | 8 | 1000 | 120 |

Beyond carbonic anhydrase inhibition, scaffold hybridization of benzenesulfonamide derivatives has been applied to other targets. For example, medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to the identification of potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases including diabetes, thrombosis, and cancer. nih.govmedchemexpress.com Top compounds from this series displayed potency in the nanomolar range and excellent selectivity over related enzymes. nih.govmedchemexpress.com

In the realm of antimicrobial agents, the combination approach has been used to synthesize Schiff bases from sulfonamides. The reaction of 4-amino-N-(thiazol-2-yl)benzenesulfonamide (Sulfathiazole) with 2-hydroxybenzaldehyde creates a hybrid molecule that has been evaluated for cytotoxic activity against human breast cancer cell lines. grafiati.com This strategy of forming molecular hybrids by combining the 4-amino-benzenesulfonamide core with other biologically active warheads, such as isatin, has also been employed to develop novel antibacterial agents. mdpi.com

Computational Approaches in 4 Amino N Benzylbenzenesulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in structure-based drug design, helping to understand and predict the interaction between a potential drug molecule and its biological target. While specific docking studies focusing exclusively on 4-amino-N-benzylbenzenesulfonamide are not extensively detailed in publicly available literature, the methodology is widely applied to the benzenesulfonamide (B165840) scaffold, particularly against targets like carbonic anhydrases. mdpi.commdpi.comnih.gov

Identification of Key Amino Acid Residues Involved in Ligand Binding

Beyond predicting affinity, docking is crucial for identifying the specific amino acid residues within the target's active site that interact with the ligand. These interactions are fundamental to molecular recognition and can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the sulfonamide and amino moieties) and acceptors (like backbone carbonyls or specific residues such as Histidine or Threonine).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the benzyl (B1604629) and phenyl rings) and hydrophobic residues in the binding pocket (e.g., Valine, Leucine, Phenylalanine).

Ionic Interactions/Salt Bridges: Can form if the ligand and protein have oppositely charged groups.

Pi-Pi Stacking: Aromatic rings, such as the phenyl and benzyl groups of the ligand, can stack with aromatic residues like Phenylalanine, Tyrosine, or Histidine.

For benzenesulfonamide-based inhibitors of carbonic anhydrase, studies consistently show interactions with conserved residues such as Val121, Phe131, Leu198, and Thr200, which form a hydrophobic pocket, and with His94, which can form hydrogen bonds. nih.gov

Advanced Docking Methodologies (e.g., Induced Fit Docking)

Standard docking procedures often treat the protein receptor as a rigid structure. However, in reality, proteins are flexible and can change their conformation upon ligand binding—a phenomenon known as "induced fit." Advanced methodologies like Induced Fit Docking (IFD) account for this flexibility. IFD allows for the side chains of the amino acid residues in the binding site, and sometimes the protein backbone itself, to move and adapt to the ligand. This often results in a more accurate prediction of the true binding mode and affinity compared to rigid receptor docking.

Homology Modeling for Target Protein Structure Elucidation

To perform molecular docking, a three-dimensional structure of the target protein is required. While many protein structures are available in databases like the Protein Data Bank (PDB), the specific target for a compound of interest may not have an experimentally determined (X-ray crystallography or NMR) structure.

In such cases, homology modeling is used. This technique builds a 3D model of a protein (the "target") using the known experimental structure of a related homologous protein (the "template"). The process relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. If researchers were to investigate the interaction of this compound with a novel bacterial enzyme for which no structure exists, they would first find a template with a high sequence identity and then use homology modeling software to build a reliable 3D model of that enzyme for subsequent docking studies.

In Silico Prediction of Enzyme Inhibition Potential

Computational methods can provide a preliminary assessment of a molecule's potential to inhibit an enzyme before it is synthesized and tested in a lab. This in silico prediction is a cornerstone of modern drug discovery. nih.gov For this compound, its structural similarity to known enzyme inhibitors (sulfa drugs) makes it a candidate for such analysis.

The prediction of enzyme inhibition relies heavily on molecular docking scores, which estimate binding affinity. Furthermore, computational models known as Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use the computed physicochemical properties of a series of known inhibitors to create a statistical model that can predict the inhibitory activity of new, untested compounds. researchgate.net

Quantum Chemical Calculations for Electronic and Structural Properties (e.g., Density Functional Theory for Electron Density Maps)

While molecular docking uses simplified energy functions, quantum chemical calculations provide a much more detailed and accurate description of a molecule's electronic structure. Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the structural and electronic properties of molecules. researchgate.netresearchgate.net

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule with precise bond lengths and angles.

Calculate Electronic Properties: Determine the distribution of electrons within the molecule, identifying electron-rich and electron-poor regions. This is often visualized using an electron density map or a Molecular Electrostatic Potential (MEP) map. These maps would show negative potential (electron-rich areas) around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, indicating sites likely to engage in hydrogen bonding or interactions with positive charges.

Analyze Frontier Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's reactivity and its ability to participate in charge-transfer interactions.

Table 2: Key Properties of this compound Investigated by DFT This table illustrates the type of information that can be obtained from DFT calculations for a given molecule.

| Property | Description | Significance |

| Optimized Geometry | The lowest energy conformation with precise bond lengths and angles. | Provides the most realistic 3D structure for use in other simulations like docking. |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals electronegative and electropositive regions, key to intermolecular interactions. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range electrostatic interactions. |

Virtual Screening Techniques for Lead Discovery and Prioritization

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method serves as an effective alternative to high-throughput screening (HTS) by prioritizing chemical libraries to pinpoint experimentally active compounds. nih.gov For the benzenesulfonamide scaffold, which is a core component of this compound, VS has been instrumental in discovering inhibitors for various targets, including enzymes implicated in cancer and microbial infections. nih.govresearchgate.netresearchgate.net The process involves computational tools to predict the binding affinity and mode of interaction between a ligand and its receptor, thereby narrowing down the number of candidates for experimental validation. nih.gov

In silico studies on various sulfonamide derivatives have demonstrated the utility of these techniques. For instance, molecular docking, a key component of virtual screening, has been used to predict the binding energies and interaction patterns of novel benzenesulfonamide derivatives with their target proteins. nih.govnih.gov These studies often result in the identification of compounds with high binding affinities, suggesting they may be potent inhibitors. nih.govnih.gov

Table 1: Example of Virtual Screening Data for Benzenesulfonamide Derivatives Against Breast Cancer Target (4PYP) This table is illustrative of data generated in virtual screening studies of related compounds.

| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Intermolecular Energy (kcal/mol) |

|---|---|---|---|

| 4a | -7.52 | 1.83 | -8.76 |

| 4c | -8.11 | 0.61 | -9.62 |

| 4d | -7.86 | 1.05 | -9.23 |

| 4e | -8.24 | 0.47 | -9.51 |

Data adapted from a study on benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives. nih.gov

Similarity-based virtual screening operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov This approach involves searching a chemical database for molecules that are structurally similar to a known active compound or "query" molecule. nih.gov The similarity between molecules can be quantified using various methods, often based on 2D fingerprints or 3D shape comparisons. nih.gov This strategy is particularly useful when the three-dimensional structure of the biological target is unknown, precluding the use of structure-based methods. nih.gov

The process begins with a known ligand that binds to a specific target. A database of molecules is then screened to find compounds that are sufficiently similar to this query molecule. nih.gov This method is efficient for exploring the chemical space around a known active scaffold, like the benzenesulfonamide core, to identify novel derivatives with potentially improved properties. The effectiveness of this ligand-based approach depends on how molecules are represented and how their similarity is measured. nih.gov

Both ligand-based and structure-based design are foundational strategies in computational drug discovery that guide the optimization of lead compounds.

Ligand-based drug design is employed when the 3D structure of the target is not available, but a set of molecules with known activity exists. mdpi.com This approach involves creating a model, known as a pharmacophore, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. researchgate.net This pharmacophore model is then used as a 3D query to screen compound libraries for molecules that fit these spatial and chemical requirements. researchgate.net For aryl sulfonamide derivatives, pharmacophore-based screening has been successfully used to identify potential antagonists for targets like the 5-HT7 receptor. researchgate.net

Structure-based drug design (SBDD) , conversely, relies on the known three-dimensional structure of the biological target, which can be determined through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov Molecular docking is a primary tool in SBDD, where potential ligands are computationally placed into the binding site of the target protein to predict their binding conformation and affinity. nih.govresearchgate.net This allows researchers to visualize how a compound like a this compound derivative might interact with key amino acid residues in the active site of an enzyme. nih.gov

A common strategy in the design of benzenesulfonamide inhibitors is the "tail approach," where different chemical moieties (tails) are attached to the main scaffold to enhance binding affinity and selectivity for a specific target isoform. nih.govunifi.it Computational studies, including molecular docking, help rationalize the structure-activity relationships (SARs) by revealing how these "tails" interact with hydrophobic or hydrophilic regions of the target's active site. nih.govunifi.it

Table 2: Example of Docking Scores for Sulfonamide Derivatives Against Dihydropteroate (B1496061) Synthase (DHPS) This table is illustrative of data generated in structure-based design studies of related compounds.

| Compound ID | Target Organism | Docking Score (kcal/mol) |

|---|---|---|

| 1B | E. coli | -7.5 |

| 1B | B. subtilis | -7.2 |

| 1C | E. coli | -8.1 |

| 1C | B. licheniformis | -7.8 |

Data adapted from a study on novel sulfonamide derivatives. nih.gov

These computational design strategies have been instrumental in guiding the synthesis of novel benzenesulfonamide derivatives with potent and selective inhibitory activities against various enzymes, such as carbonic anhydrases. nih.govnih.gov

Advanced Analytical Techniques for Structural and Interactional Analysis

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the characterization of 4-amino-N-benzylbenzenesulfonamide, with each technique offering a unique window into its molecular features.

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum of this compound, distinct signals corresponding to the aromatic protons of both the benzenesulfonamide (B165840) and benzyl (B1604629) moieties, the benzylic methylene (B1212753) (-CH₂-) protons, the sulfonamide proton (-NH-), and the amino (-NH₂) protons are observed.

¹³C NMR complements the proton data by identifying the number of chemically non-equivalent carbon atoms and their electronic environments. Signals for the aromatic carbons, which are further differentiated based on their substitution, and the aliphatic carbon of the benzyl group are characteristic features of the spectrum.

Detailed NMR data reported for this compound are presented below. rsc.org

| NMR Spectral Data for this compound in DMSO-d₆ rsc.org | ||

|---|---|---|

| Spectrum | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR (500 MHz) | 7.63 (t, J = 6.4 Hz, 1H) | -SO₂NH- |

| 7.45 (d, J = 8.5 Hz, 2H) | Aromatic CH (ortho to -SO₂NH-) | |

| 7.30-7.21 (m, 5H) | Aromatic CH (benzyl ring) | |

| 6.61 (d, J = 8.6 Hz, 2H) | Aromatic CH (ortho to -NH₂) | |

| 5.92 (s, 2H) | -NH₂ | |

| 3.87 (d, J = 6.4 Hz, 2H) | -CH₂- | |

| ¹³C NMR (125 MHz) | 152.8, 138.4, 128.8, 128.5, 127.8, 127.3, 125.9, 113.0 | Aromatic Carbons |

| 46.4 | -CH₂- |

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural components. The sulfonamide group is characterized by strong, distinct stretching vibrations of the S=O bonds. researchgate.net The N-H bonds of both the primary amine (-NH₂) and the secondary sulfonamide (-SO₂NH-) also produce characteristic absorption bands.

| Characteristic IR Absorption Bands for this compound | |

|---|---|

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3500-3300 (typically two bands) |

| N-H Stretch (sulfonamide) | ~3300 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Bending | 1600-1450 |

| SO₂ Asymmetric Stretch | 1370-1330 |

| SO₂ Symmetric Stretch | 1180-1160 |

| S-N Stretch | 950-866 researchgate.net |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing non-volatile compounds like this compound. Using soft ionization techniques such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ can be readily observed. For this compound (MW = 262.33), a mass signal corresponding to the deprotonated molecule [M-H]⁻ at m/z 261.1 has been reported. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments, which serves as ultimate confirmation of the chemical identity.

Tandem Mass Spectrometry (MS/MS) studies on related N-alkylbenzenesulfonamides reveal characteristic fragmentation pathways, often involving the cleavage of the S-N bond and the C-S bond, providing further structural confirmation. researchgate.net

X-ray Crystallography for Solid-State and Protein-Ligand Complex Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

While a crystal structure for the isolated this compound is not prominently reported, the methodology is well-established from studies of closely related compounds. nsf.gov The process involves:

Crystal Growth: Growing single crystals of sufficient quality, often by slow evaporation from a suitable solvent.

Data Collection: Irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern on a detector. nsf.gov

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. This model is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data, resulting in low R-factors (e.g., R1 and wR2) that indicate a high-quality structural solution. nsf.gov

The this compound moiety has been successfully characterized within a protein-ligand complex (PDB ID: 4YDG), where a dimeric derivative is bound to the HTLV-1 protease. pdbj.orgpdbj.org This demonstrates that the compound can adopt a specific conformation to interact with biological targets, and its structure has been resolved at atomic resolution in this context.

The crystal packing of sulfonamides is heavily influenced by a network of intermolecular interactions. The functional groups in this compound are prime candidates for forming a robust supramolecular architecture.

Hydrogen Bonding: This is the most significant interaction. The amino group (-NH₂) and the sulfonamide N-H group act as hydrogen bond donors. The oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen atom of the amino group are potent hydrogen bond acceptors. This leads to the formation of strong intermolecular N-H···O and N-H···N hydrogen bonds, which often link molecules into chains, ribbons, or more complex three-dimensional networks, as observed in analogous sulfonamide structures. core.ac.uk

C-H···π Interactions: These weaker interactions also play a crucial role in stabilizing the crystal lattice. They occur when a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on an adjacent molecule. In related N-benzyl sulfonamides, C-H···π interactions have been explicitly identified as key packing forces. nsf.govresearchgate.net

Calorimetric Techniques for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during the binding of a ligand to a macromolecule. This method allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein. Each injection triggers a small heat change (either exothermic or endothermic), which is precisely measured by the calorimeter. As the protein becomes saturated with the ligand, the magnitude of these heat changes diminishes, resulting in a binding isotherm. Fitting this curve provides the key thermodynamic parameters. While specific ITC data for this compound is not detailed in the available literature, this technique has been applied to study analogs and their targets, demonstrating its utility in quantifying binding affinity. ambeed.com

Table 2: Representative Thermodynamic Data Obtainable from an ITC Experiment. This table illustrates the typical parameters determined when analyzing the binding of a small molecule to its protein target.

| Thermodynamic Parameter | Description | Example Value |

| Stoichiometry (n) | Number of ligand molecules bound per protein molecule. | 1.05 |

| Binding Affinity (Kd) | Dissociation constant, indicating binding strength (lower is tighter). | 5.2 µM |

| Enthalpy (ΔH) | Heat released or absorbed upon binding (kcal/mol). | -8.5 kcal/mol |

| Entropy (ΔS) | Change in the system's disorder upon binding (cal/mol·deg). | +15.2 cal/mol·deg |

Thermal Stability Assays for Ligand-Induced Stabilization